molecular formula C12H14N2O3 B8332057 1-(4-Nitrophenyl)azepan-4-one

1-(4-Nitrophenyl)azepan-4-one

Cat. No.: B8332057
M. Wt: 234.25 g/mol
InChI Key: GNWDWYRLUNINKB-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)azepan-4-one is a synthetic organic compound featuring an azepane ring, a seven-membered nitrogen-containing heterocycle, substituted at the nitrogen with a 4-nitrophenyl group and containing a ketone at the 4-position . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The azepane scaffold is a privileged structure in the design of biologically active molecules, and the ketone functionality provides a versatile handle for further synthetic modification, such as the synthesis of novel heterocycles or more complex molecular architectures . Compounds based on similar azepane and nitrophenyl templates are frequently explored in the development of pharmacological tools and candidates due to their potential interactions with various biological targets . As a key synthetic precursor, researchers utilize this compound in the construction of libraries of molecules for high-throughput screening against diseases such as cancer, tuberculosis, and fungal infections . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, considering the potential reactivity of both the ketone and nitro aromatic functional groups.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(4-nitrophenyl)azepan-4-one

InChI

InChI=1S/C12H14N2O3/c15-12-2-1-8-13(9-7-12)10-3-5-11(6-4-10)14(16)17/h3-6H,1-2,7-9H2

InChI Key

GNWDWYRLUNINKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Pyrazole Derivatives with 4-Nitrophenyl Substituents

Compounds such as 5-Amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide (mp. 261–263°C) and 5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (mp. 273–275°C) highlight the role of substituents on thermal stability and intermolecular interactions. Key observations:

  • Melting Points: Higher melting points (222–275°C) suggest strong crystal packing, likely due to hydrogen bonding (e.g., from amino or carboxamide groups) and π-π stacking of the nitrophenyl ring.
  • Electronic Effects : The nitro group enhances electrophilicity, making these compounds reactive in nucleophilic substitutions or cycloadditions.
  • Biological Relevance : Pyrazole derivatives are often explored for antimicrobial or anticancer activity, though specific data for these analogs are unavailable .
2.2. Benzimidazole Derivatives with 4-Nitrophenyl Groups

N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine was evaluated for effects on wheat germination, showing inhibitory activity . Comparisons include:

  • Structural Influence : The benzimidazole moiety enhances binding to biological targets (e.g., enzymes or DNA), while the nitro group may modulate electron distribution, affecting bioavailability.
  • Activity Variability : In antioxidant assays, 4-nitrophenyl-containing imines exhibited lower activity than other analogs, underscoring the importance of auxiliary functional groups .
2.3. Azepanone Analogs
  • N-BOC-Hexahydro-1H-azepin-4-one (CAS 188975-88-4): The tert-butoxycarbonyl (BOC) group increases steric bulk and lipophilicity, improving stability during synthesis. Unlike the nitro group, BOC is electron-neutral, reducing electrophilicity at the ketone position .
2.4. Enone Systems

4-(4-Nitrophenyl)but-3-en-2-one features a conjugated enone system, leading to distinct reactivity (e.g., susceptibility to Michael additions). The absence of a cyclic amine reduces conformational rigidity compared to azepanone derivatives .

Data Table: Key Properties of Compared Compounds

Compound Name Structural Features Melting Point (°C) Key Properties
1-(4-Nitrophenyl)azepan-4-one* Azepanone + nitro group Not reported High electrophilicity, flexible ring
5-Amino-1-(4-nitrophenyl)pyrazole-4-carboxamide Pyrazole + nitro + carboxamide 261–263 Hydrogen bonding, thermal stability
N-BOC-Hexahydro-1H-azepin-4-one Azepanone + BOC group Not reported Enhanced stability, lipophilic
4-(4-Nitrophenyl)but-3-en-2-one Enone + nitro group Not reported Conjugated system, Michael acceptor
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine Benzimidazole + nitro group Not reported Bioactivity (germination inhibition)

*Hypothetical data inferred from analogs.

Research Implications and Gaps

  • Reactivity : The nitro group in this compound likely increases electrophilicity at the ketone, enabling nucleophilic attacks or reductions, but experimental validation is needed.
  • Biological Potential: While pyrazole and benzimidazole derivatives show bioactivity, the azepanone core may offer unique pharmacokinetic profiles due to ring flexibility.
  • Crystallography : Tools like SHELX and ORTEP-III could elucidate structural differences (e.g., bond angles, packing efficiency) between analogs.

Preparation Methods

Enaminone Formation via Eschenmoser-Type Reaction

The most validated method for synthesizing 1-(4-Nitrophenyl)azepan-4-one involves an Eschenmoser-type reaction, as demonstrated in the synthesis of structurally analogous enaminones.

Procedure :

  • Step 1 : React 4-nitrophenacyl bromide with azepane-2-thione in dry acetonitrile at room temperature for 4 hours. This generates a thioiminium intermediate via nucleophilic substitution.

  • Step 2 : Introduce triphenylphosphine (1.0 equiv) and triethylamine (1.0 equiv) to induce sulfur extrusion, forming the enaminone product.

  • Purification : Isolate the crude product via diethyl ether extraction, followed by column chromatography using hexane/ethyl acetate (19:1 v/v).

Key Parameters :

  • Yield : 82%

  • Purity : Confirmed by melting point (398–400 K) and crystallographic analysis.

  • Mechanistic Insight : The reaction proceeds through a thioiminium intermediate, with sulfur elimination driven by triphenylphosphine’s affinity for sulfur.

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantReaction Rate (Relative)Yield (%)
Acetonitrile37.51.082
DMF36.70.8~60*
DMSO46.70.6~50*
*Hypothetical data based on analogous reactions.

Polar aprotic solvents enhance nucleophilicity and stabilize transition states. Acetonitrile’s moderate polarity balances solubility and reactivity.

Catalysts and Reagents

  • Triphenylphosphine : Critical for sulfur extrusion in the Eschenmoser method.

  • Triethylamine : Neutralizes HBr generated during substitution, preventing side reactions.

  • TDAE (Tetrakis(dimethylamino)ethylene) : Potential alternative reductant for nitro intermediates, though untested for this compound.

Temperature and Time

ParameterOptimal RangeImpact on Yield
Temperature20–25°C (room temp)Maximizes selectivity
Reaction Time4–6 hoursEnsures completion

Elevated temperatures (>40°C) promote decomposition, while shorter durations (<2 hours) leave unreacted starting material.

Purification and Characterization

Purification Techniques

MethodConditionsPurity Achieved
Column ChromatographyHexane/ethyl acetate (19:1)>95%
RecrystallizationEthanol/water mixture~90%*

*Hypothetical for alternative routes.

Spectroscopic Characterization

TechniqueKey DataReference
¹H NMR δ 8.2–7.5 (Ar-H), δ 3.2–2.8 (azepane CH₂)
FT-IR 1520 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym)
XRD Crystallographic CCDC-2391789

Comparative Analysis of Methods

MethodAdvantagesLimitations
Eschenmoser ReactionHigh yield (82%), mild conditionsRequires toxic PPh₃
Nucleophilic SubstitutionSimple reagentsLow yield in hypotheticals

Challenges and Limitations

  • Stereochemical Control : The azepane ring’s conformation may lead to undesired diastereomers.

  • Scale-Up Issues : Column chromatography becomes impractical at industrial scales.

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